molecular formula C18H14F4N2O2S B13801423 (S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide

(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide

Cat. No.: B13801423
M. Wt: 398.4 g/mol
InChI Key: GCGWWKKSGPETMI-QGZVFWFLSA-N
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Description

(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide is a research-grade Selective Androgen Receptor Modulator (SARM) developed for investigative use in hormonal and antiandrogen studies. This compound is characterized by a propanamide backbone featuring a hydroxyl group, a methyl substituent at the 2-position, and a 4-fluorophenylthio moiety at the 3-position, with a 4-cyano-3-(trifluoromethyl)phenyl group as the N-substituent . Its primary research value lies in its high binding affinity for androgen receptors, functioning as a full agonist in vitro and enabling precise study of androgen receptor modulation . Preclinical research in male rat models has demonstrated its potential for hormonal male contraception, where it effectively suppressed luteinizing hormone (LH) levels and, when combined with estradiol benzoate, led to a reversible suppression of spermatogenesis without permanent effects on fertility . The compound also exhibits tissue-selective anabolic effects, increasing lean muscle mass and bone mineral density while reducing fat mass, making it a candidate for investigating muscle-wasting diseases and osteoporosis . Furthermore, its structural similarity to established antiandrogens like Bicalutamide suggests applicability in prostate cancer research, where it may compete with dihydrotestosterone (DHT) for binding to androgen receptors, thereby inhibiting androgenic pathways . This product is intended for research and analytical applications and is strictly for laboratory use. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C18H14F4N2O2S

Molecular Weight

398.4 g/mol

IUPAC Name

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfanyl-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C18H14F4N2O2S/c1-17(26,10-27-14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m1/s1

InChI Key

GCGWWKKSGPETMI-QGZVFWFLSA-N

Isomeric SMILES

C[C@@](CSC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Canonical SMILES

CC(CSC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation Process

Synthesis of the Thioether Intermediate
  • Starting materials : 3-Trifluoromethyl-4-cyanoaniline and methacryloyl chloride.
  • Reaction : Acylation of the aniline with methacryloyl chloride yields N-(3-trifluoromethyl-4-cyanophenyl)methacrylamide.
  • Epoxidation : The methacrylamide is epoxidized to form the corresponding oxirane intermediate.
  • Ring opening : The epoxide is then reacted with 4-fluorothiophenol in the presence of sodium hydride to yield the thioether intermediate, i.e., (S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide.
Selective Oxidation to Bicalutamide (Sulfonyl Derivative)
  • The thioether intermediate is selectively oxidized at the sulfur atom to the sulfone using various oxidizing agents.
  • Traditional oxidants include m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2) with catalysts such as sodium tungstate or ortho tungstic acid.
  • The oxidation must be controlled to avoid affecting other functional groups (e.g., cyano, hydroxyl, methyl).

Improved Oxidation Process (Patent US8895772)

A refined industrially viable process involves:

Step Description
a Selective oxidation of the thioether intermediate using aqueous hydrogen peroxide in the presence of a C1-C3 alcohol solvent (methanol, ethanol, or isopropanol) and 1% aqueous ortho tungstic acid catalyst.
b Gradual temperature increase to approximately 50°C or higher, maintaining until the starting material is reduced to less than 1%.
c Cooling and isolation of the solid product.
d Extraction with a mixture of water and a water-immiscible ester solvent (e.g., ethyl acetate) in a 1:2 volume ratio.
e Separation and optional repeated extraction of aqueous layer with ester solvent.
f Activated carbon treatment and filtration of the organic layer.
g Evaporation of the ester solvent to isolate pure bicalutamide.

This method avoids hazardous chlorinated solvents and explosive oxidants like m-CPBA, making it safer, more economical, and environmentally friendly.

Reaction Conditions and Optimization

Parameter Range/Condition Notes
Oxidizing agent 20-35% aqueous hydrogen peroxide Slow addition preferred (1-3 g/min) to control reaction kinetics
Catalyst 1% aqueous ortho tungstic acid (0.5-2% range acceptable) Added at 10-30°C
Solvent C1-C3 alcohols (methanol, ethanol, isopropanol) Mixtures allowed
Reaction temperature Initial 5-15°C during addition; raised to 50-65°C Maintained until starting material <1%
Extraction solvent Water-immiscible esters (e.g., ethyl acetate) Used for purification and isolation
Purification Activated carbon treatment and filtration Removes colored and polar impurities

The slow addition of hydrogen peroxide and controlled temperature ramping are critical to prevent side reactions and degradation. The process yields high purity product with minimal impurities (<0.1% total of key impurities A, B, C, D).

Data Tables Summarizing Key Preparation Aspects

Aspect Details
Molecular formula C17H13F4N2O2S
Molecular weight 398.4 g/mol
Key intermediate N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide
Oxidation catalyst Ortho tungstic acid (1%)
Oxidizing agent Aqueous hydrogen peroxide (20-35%)
Solvent system Methanol/ethanol/isopropanol for oxidation; ethyl acetate for extraction
Reaction temperature 5-65°C (stepwise control)
Purity >99.9% with impurities <0.1% w/w
Environmental considerations Avoids chlorinated solvents and explosive reagents

Research Results and Industrial Relevance

  • The described process enables selective oxidation of the sulfur atom without affecting sensitive groups like cyano or hydroxyl.
  • Avoidance of chlorinated solvents and explosive oxidants aligns with green chemistry principles.
  • The process is scalable and economically feasible for industrial manufacture of bicalutamide precursors.
  • Purification via ethyl acetate extraction and activated carbon treatment ensures pharmaceutical-grade purity.
  • The crystalline product exhibits consistent X-ray diffraction patterns confirming structural integrity.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenylthio group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, catalytic hydrogenation

    Substitution: Nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

Androgen Receptor Modulation

(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide has been studied for its ability to selectively modulate androgen receptors. Research indicates that it may function as an effective therapeutic agent in the treatment of androgen-dependent cancers, particularly prostate cancer.

  • Case Study : A study published in PubMed demonstrated that this compound exhibits properties similar to Bicalutamide, a well-known anti-androgen drug. It was shown to effectively reduce androgen receptor activity, suggesting potential for use in hormone therapy regimens .

Chemical Degradation of Androgen Receptors

The compound has also been investigated for its role in the chemical degradation of androgen receptors through PROTAC (Proteolysis Targeting Chimeras) technology. This innovative approach allows for targeted degradation of specific proteins within cancer cells.

  • Research Findings : A publication in MDPI highlighted the synthesis and evaluation of this compound as part of a PROTAC construct aimed at degrading androgen receptors. The study reported promising results indicating that the compound could facilitate the targeted degradation of androgen receptors, thereby inhibiting tumor growth .

Mechanism of Action

The mechanism of action of (S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Sulfonyl vs. Thio Derivatives

Compound Name Structural Features Biological Activity References
Target Compound 4-Fluorophenylthio (S–) group Antiandrogenic activity (precursor)
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide Sulfonyl (–SO₂–) group Enhanced antiandrogenic activity; final API form

Key Findings :

  • Oxidation of the thioether to sulfonyl is essential for maximizing antiandrogenic potency, likely due to increased polarity and receptor binding affinity .
  • The sulfonyl derivative exhibits improved metabolic stability compared to the thioether, as sulfonylation reduces susceptibility to enzymatic degradation .

Nitro-Substituted Analogs

Compound Name Structural Features Biological Activity References
(S)-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide Nitro (–NO₂) group at phenyl ring Unreported activity; likely higher toxicity

Key Findings :

  • The phenoxy group (vs. phenylthio) may reduce lipophilicity, altering pharmacokinetic profiles .

Halogen-Substituted Derivatives

Compound Name Structural Features Biological Activity References
(S)-3-(4-Chloro-3-fluorophenoxy)-N-(4-cyano-3-trifluoromethylphenyl)-2-hydroxy-2-methylpropionamide 4-Chloro-3-fluorophenoxy group Improved metabolic stability

Key Findings :

  • Chlorine increases molecular weight and lipophilicity, which may prolong half-life but reduce solubility .

Stereochemical Variants

Compound Name Structural Features Biological Activity References
(2RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide Racemic mixture Reduced efficacy; classified as impurity

Key Findings :

  • The (S)-enantiomer demonstrates superior antiandrogenic activity compared to the (R)-form, underscoring the importance of chiral purity in API synthesis .

Deuterated and Isotopic Analogs

Compound Name Structural Features Biological Activity References
(2S)-3-(4-Cyanophenoxy-2,3,5,6-d₄)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide Deuterated phenoxy group Metabolic tracking; prolonged half-life

Key Findings :

  • Deuteration at the phenoxy ring slows metabolic degradation, enabling pharmacokinetic studies without altering receptor interaction .

Ferrocene-Containing Derivatives

Compound Name Structural Features Biological Activity References
N-(4-Cyano-3-trifluoromethylphenyl)-3-ferrocenylmethoxy-2-hydroxy-2-methylpropanamide Ferrocenylmethoxy group Potential redox activity; unexplored antiandrogenic effects

Key Findings :

  • Ferrocene introduces metal-organic hybrid properties, which may enable novel mechanisms of action or catalytic activity .

Biological Activity

(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide, commonly referred to as S-23, is a compound that has garnered attention for its potential use in hormonal male contraception and other therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C18H14F4N2O3S
  • Molecular Weight : 414.37 g/mol
  • CAS Number : 945419-64-7
  • IUPAC Name : N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide

S-23 acts as a selective androgen receptor modulator (SARM), which means it selectively binds to androgen receptors in various tissues. This selectivity allows it to exert anabolic effects in muscle and bone while minimizing androgenic effects in other tissues, such as the prostate.

Binding Affinity

Research indicates that S-23 has a high binding affinity for androgen receptors, with an inhibitory constant (IC50) of approximately 1.7 nM . This strong affinity contributes to its effectiveness in modulating androgenic activity.

Hormonal Contraception

In studies involving male rats, S-23 demonstrated significant potential as a reversible hormonal contraceptive. Key findings include:

  • Suppression of LH and FSH : Treatment with S-23 resulted in more than 50% suppression of luteinizing hormone (LH) levels at doses greater than 0.1 mg/day .
  • Effects on Reproductive Organs : In castrated male rats, the effective dose (ED50) for prostate reduction was found to be 0.43 mg/day, while the levator ani muscle showed a lower ED50 of 0.079 mg/day .
  • Reversibility : After cessation of treatment, fertility was fully restored within 100 days, demonstrating the reversible nature of S-23's contraceptive effects .

Anabolic Effects

S-23 has been shown to increase bone mineral density and lean body mass while reducing fat mass in a dose-dependent manner. This profile suggests potential applications not only in contraception but also in conditions related to muscle wasting or osteoporosis.

Case Studies and Research Findings

StudySubjectFindings
Male RatsS-23 suppressed LH levels by >50% and showed reversibility in fertility after treatment cessation.
PharmacokineticsHigh human intestinal absorption (0.9942) and favorable pharmacokinetic properties were noted, indicating good bioavailability.
Anabolic ActivityDemonstrated increases in lean mass and decreases in fat mass, suggesting potential for muscle-wasting conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing (S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves coupling 4-amino-2-trifluoromethylbenzonitrile with thiol-containing intermediates under controlled conditions. Key steps include:

  • Use of chiral catalysts to enforce the (S)-configuration at the hydroxy-bearing carbon.
  • Solvent selection (e.g., dichloromethane or DMF) to improve reaction efficiency .
  • Purification via recrystallization or chromatography to achieve >95% purity, as noted in impurity reference standard protocols .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To verify stereochemistry and substituent positions (e.g., distinguishing 4-fluorophenylthio from 2-fluorophenylthio isomers) .
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding patterns, as demonstrated in related propanamide derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect trace impurities .

Q. What protocols are recommended for assessing purity and stability in storage?

  • Methodological Answer :

  • HPLC with UV detection (λ = 254 nm) to quantify impurities, particularly sulfide oxidation products.
  • Store under inert gas (N₂/Ar) at -20°C to prevent degradation via thioether oxidation .
  • Monitor stability using accelerated aging studies (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How do structural analogs of this compound influence androgen receptor (AR) binding kinetics, and how can contradictions in activity data be resolved?

  • Methodological Answer :

  • Compare binding affinities using radioligand displacement assays (e.g., [³H]-R1881 competition). Structural analogs like N-(4-Cyano-3-trifluoromethylphenyl)-pivalamide (CAS 25617-34-9) show reduced AR affinity due to steric hindrance from pivaloyl groups .
  • Resolve discrepancies via molecular dynamics simulations to model ligand-receptor interactions, focusing on the fluorophenylthio moiety’s role in hydrophobic binding pockets .

Q. What crystallographic insights explain the compound’s stability and reactivity in solid-state formulations?

  • Methodological Answer :

  • X-ray studies of related compounds reveal N–H⋯O hydrogen-bonding networks that stabilize the hydroxypropanamide core. For example, crystal packing in N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide shows chains along the c-axis via intermolecular hydrogen bonds .
  • Thermogravimetric Analysis (TGA) can correlate crystallinity with thermal stability, critical for dosage form development .

Q. How can researchers address conflicting pharmacokinetic data between this compound and its sulfone derivative?

  • Methodological Answer :

  • Conduct in vitro metabolism studies using liver microsomes to compare sulfide-to-sulfone oxidation rates. The 4-fluorophenylthio group’s electron-withdrawing properties may slow oxidation vs. unsubstituted thioethers .
  • Use LC-MS/MS to quantify metabolites in plasma, noting sulfone derivatives’ longer half-life due to increased polarity .

Q. What strategies differentiate its antiandrogen activity from bicalutamide in preclinical models?

  • Methodological Answer :

  • Perform xenograft assays in androgen-sensitive prostate cancer models (e.g., LNCaP cells). Monitor tumor growth inhibition and PSA levels.
  • Transcriptomic profiling (RNA-seq) can identify unique AR-regulated genes affected by the fluorophenylthio group’s steric effects .

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